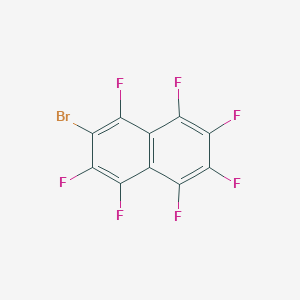

2-Bromoheptafluoronaphthalene

Description

Significance of Perfluorinated Aromatic Systems in Advanced Chemistry

Perfluorinated aromatic compounds, often referred to as perfluoroarenes, are a class of organic molecules where all hydrogen atoms on an aromatic ring have been replaced by fluorine atoms. researchgate.net This substitution imparts a range of unique and highly desirable properties. The high electronegativity of fluorine atoms creates a significant inductive effect, leading to a decrease in the energy levels of the molecular orbitals. researchgate.net This fundamental change results in enhanced thermal stability, chemical resistance, and distinct intermolecular interactions. researchgate.netnih.gov

These characteristics make perfluorinated aromatic systems invaluable in various sectors of modern chemistry. numberanalytics.com In materials science, they are integral to the development of high-performance polymers, such as fluoropolymers known for their exceptional stability. numberanalytics.com They also find use in the creation of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs). numberanalytics.com The unique properties of these systems also extend to the pharmaceutical and agrochemical industries, where the introduction of fluorine can enhance the efficacy and metabolic stability of active compounds. numberanalytics.comnih.gov

Unique Structural Attributes and Electronic Properties of 2-Bromoheptafluoronaphthalene

This compound (C₁₀BrF₇) is a derivative of naphthalene (B1677914) where seven of the hydrogen atoms are substituted with fluorine and one with bromine. smolecule.com This specific arrangement of atoms on the naphthalene core gives rise to a unique combination of structural and electronic properties. The presence of the bulky and highly electronegative fluorine atoms, along with the bromine atom, significantly influences the molecule's geometry and electron distribution.

The molecule's structure is characterized by the rigid, fused-ring system of naphthalene. The C-F bonds are strong and the perfluorinated nature of the ring system leads to a high degree of thermal stability. The introduction of a single bromine atom at the 2-position creates a site for specific chemical reactivity, which is a key feature for its use as a synthetic building block.

From an electronic standpoint, the seven fluorine atoms are powerful electron-withdrawing groups. This has a profound effect on the electronic nature of the aromatic system, making it electron-deficient. This electron deficiency is a critical factor in its reactivity and its potential applications in electronic materials. The bromine atom, while also an electron-withdrawing group, is less so than fluorine and its presence provides a handle for further chemical modifications through reactions such as cross-coupling.

Overview of Current Research Trajectories and Emerging Applications

Current research on this compound is focused on leveraging its unique properties for the synthesis of novel materials with advanced functionalities. One of the most promising areas of application is in the field of organic electronics. smolecule.com Its electron-deficient nature makes it a valuable precursor for the synthesis of n-type semiconducting materials, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. smolecule.comlookchem.com

Specifically, this compound is being investigated as a building block for the synthesis of:

Poly(arylene ether)s: These polymers are being explored for their semiconducting properties and potential use in organic electronics. smolecule.com

Fluorophores for OLEDs: The incorporation of this compound into organic molecules can enhance their light-emitting properties, making them suitable for use as fluorophores in OLEDs. smolecule.com

Non-fullerene acceptors for OPVs: Research is exploring the use of this compound-based materials as non-fullerene acceptors in organic solar cells. smolecule.com

Beyond electronics, this compound serves as a crucial intermediate in the synthesis of highly activated co-catalysts for olefin polymerization and the manufacture of polysilanes. googleapis.com Recent studies have also highlighted its potential in the synthesis of anticancer drugs and liquid crystal materials. google.com

Historical Context of Fluorinated Naphthalene Synthesis and Reactivity

The study of fluorinated aromatic compounds dates back to the early 20th century. numberanalytics.com However, the synthesis of these compounds was initially challenging due to the high reactivity of fluorine and the lack of suitable fluorinating agents. numberanalytics.combeilstein-journals.org Over time, advancements in organofluorine chemistry led to the development of new synthetic methods.

The synthesis of this compound itself has evolved. Early methods in the 1970s focused on the nucleophilic substitution of octafluoronaphthalene (B166452). smolecule.com One established multi-step route involves the reaction of octafluoronaphthalene with a hydrazine (B178648) reagent, followed by bromination. smolecule.com Another approach involves the sequential halogenation of octafluoronaphthalene to achieve selective bromination at the 2-position. smolecule.com More recent developments have focused on creating more efficient, high-yield, and cost-effective synthetic routes suitable for commercial production. google.com For instance, a one-pot protocol has been developed for the conversion of perfluorinated arenes into their bromo-derivatives using an iron(III) acetylacetonate (B107027) catalyst. lookchem.com

The reactivity of fluorinated naphthalenes is largely dictated by the strong electron-withdrawing nature of the fluorine atoms, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r) reactions. nih.gov This reactivity is a cornerstone of their utility in synthesizing more complex molecules.

| Property | Value |

| CAS Number | 27041-17-4 |

| Molecular Formula | C₁₀BrF₇ |

| Molecular Weight | 333.00 g/mol nih.gov |

| IUPAC Name | 2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 69-71 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTDLHCXDWASRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465603 | |

| Record name | 2-Bromoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27041-17-4 | |

| Record name | 2-Bromoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 2 Bromoheptafluoronaphthalene

Classical and Established Synthetic Routes to 2-Bromoheptafluoronaphthalene

Established synthetic pathways to this compound typically begin with highly halogenated naphthalene (B1677914) precursors. These routes involve either a sequence of fluorination and subsequent functionalization or direct bromination of a partially fluorinated naphthalene core.

This widely-used approach involves the initial synthesis of the perfluorinated parent compound, octafluoronaphthalene (B166452), followed by selective substitution reactions to introduce the bromine atom at the desired position.

The foundational step in this synthetic sequence is the conversion of octachloronaphthalene (B52695) to octafluoronaphthalene through a halogen exchange (Halex) reaction. This process involves treating octachloronaphthalene with a fluoride (B91410) salt in a high-boiling polar aprotic solvent. google.com In a typical procedure, octachloronaphthalene is heated with potassium fluoride in sulfolane (B150427) at elevated temperatures, such as 250°C, for several hours. chemicalbook.com The use of sulfolane is crucial as its high dielectric constant helps to solubilize and activate the fluoride ions, facilitating the efficient substitution of chlorine atoms with fluorine. This method has been reported to achieve high yields, often around 85%, after purification by vacuum distillation. chemicalbook.com Some modern adaptations of this method include the use of a quaternary ammonium (B1175870) salt as a phase transfer catalyst, which can improve reaction efficiency and simplify purification, making the process more suitable for commercial-scale production. google.com

Table 1: Representative Conditions for the Synthesis of Octafluoronaphthalene

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Octachloronaphthalene | Potassium Fluoride (KF) | Sulfolane | 250°C | 5 hours | 85% | , chemicalbook.com |

| Octachloronaphthalene | Fluoride Salt | Organic Solvent | Not Specified | Not Specified | High | google.com |

| Octachloronaphthalene | Fluoride Salt, Phase Transfer Catalyst | Organic Solvent | Not Specified | Not Specified | High | google.com |

Once octafluoronaphthalene is obtained, the synthesis proceeds via a two-step sequence involving a nucleophilic aromatic substitution followed by a Sandmeyer-type reaction. First, octafluoronaphthalene is treated with hydrazine (B178648) hydrate (B1144303), typically in a solvent such as refluxing ethanol. googleapis.com This reaction selectively substitutes a fluorine atom at the 2-position to yield 2-hydrazinoheptafluoronaphthalene. googleapis.comgoogleapis.com The reported yield for this step to obtain the pure intermediate is approximately 57.6%. googleapis.com

Table 2: Hydrazine-Mediated Synthesis of this compound

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 1 | Octafluoronaphthalene | Hydrazine Hydrate | Refluxing Ethanol | 2-Hydrazinoheptafluoronaphthalene | ~57.6% | googleapis.com |

| 2 | 2-Hydrazinoheptafluoronaphthalene | Copper (II) Bromide, HBr (48%) | Refluxing | This compound | 57-58% | googleapis.com |

An alternative to the hydrazine-mediated route involves the direct bromination of a pre-formed heptafluoronaphthalene ring system.

This strategy begins with 2H-heptafluoronaphthalene, which can itself be prepared from the 2-hydrazinoheptafluoronaphthalene intermediate. googleapis.com The key step is the selective metallation of 2H-heptafluoronaphthalene. Due to the electron-withdrawing nature of the fluorine atoms, the hydrogen at the 2-position is sufficiently acidic to be abstracted by a strong base. sci-hub.se Treatment with an organolithium reagent, such as butyllithium (B86547) (BuLi), in an ether solvent effectively deprotonates the molecule to form the corresponding 2-lithio-heptafluoronaphthalene (2-C10F7Li) intermediate. sci-hub.seresearchgate.net This highly reactive organolithium species is then quenched with elemental bromine (Br2) to afford the final product, this compound. googleapis.com Organolithium reagents are powerful nucleophiles and strong bases, making them highly effective for such metallation reactions. sigmaaldrich.comlibretexts.org

Direct Bromination Strategies

Novel and Optimized Synthetic Strategies for Enhanced Efficiency

Research has focused on developing more direct and efficient methods to overcome the limitations of classical multi-step syntheses. One patented approach describes an improved one-step process for preparing this compound directly from octafluoronaphthalene. googleapis.com This method involves reacting octafluoronaphthalene with a nucleophilic bromide source, such as lithium bromide, in a polar aprotic solvent at an elevated temperature. The use of a crown ether catalyst, like 18-Crown-6, can further enhance the reaction. googleapis.com

Green Chemistry Principles in this compound Synthesis

| Method | Key Reagents | Number of Steps (from Octafluoronaphthalene) | Key Disadvantages/Advantages |

|---|---|---|---|

| Hydrazine-Based | Hydrazine hydrate, Copper bromide, HBr | Two | Uses hazardous hydrazine; low overall yield (~33%). googleapis.com |

| Grignard-Mediated | Ethylmagnesium bromide, Copper bromide | Two | Hydrazine-free; high yield (~90%); mild conditions. google.com |

| Direct Nucleophilic Substitution | Lithium bromide, Crown ether (catalyst) | One | Hydrazine-free; single step; efficient. googleapis.com |

Evaluation of Reaction Conditions for Reduced By-product Formation

The synthesis of this compound has been approached through various routes, with a significant focus on optimizing reaction conditions to maximize yield and minimize the formation of difficult-to-separate by-products. Historical methods, while foundational, often suffered from low conversion rates and the generation of multiple side products, complicating purification and limiting industrial applicability. google.com

An alternative approach involves the direct, single-step bromination of octafluoronaphthalene with a nucleophilic bromide source in a polar aprotic solvent at elevated temperatures. googleapis.com Analysis of the crude product from this method showed it contained approximately 57% of the desired 2-bromo compound, with the unreacted starting material (octafluoronaphthalene) and a small quantity of a dibromo-substituted product being the primary impurities. googleapis.com The formation of di-substituted by-products is a common challenge in direct halogenation reactions of this nature.

More recent innovations focus on a two-step synthesis starting from octafluoronaphthalene, which itself can be produced from octachloronaphthalene. This method involves the reaction of octafluoronaphthalene with a Grignard reagent to form an intermediate, followed by a catalyzed bromination. google.com This process is reported to be highly efficient, converting the intermediate into a single primary product. google.com The reaction conditions are mild, with the second step (bromination) occurring at temperatures between 15-30°C over a period of 0.5-3 hours. google.com The choice of catalyst and brominating agent is critical. Catalysts such as ferrous chloride and ferric acetylacetonate (B107027) are effective, while brominating agents can include liquid bromine or copper bromide. google.com The careful control of these parameters is key to achieving high conversion rates and preventing the formation of by-products. google.com

The table below summarizes and compares key parameters of different synthetic methodologies.

| Parameter | Hydrazine Intermediate Method | Direct Bromination Method | Grignard Reagent Method |

|---|---|---|---|

| Starting Material | Octafluoronaphthalene | Octafluoronaphthalene | Octafluoronaphthalene |

| Key Reagents | Hydrazine hydrate, Copper (II) bromide, HBr | Nucleophilic bromide source (e.g., KBr), Phase-transfer catalyst | Grignard reagent, Brominating agent (e.g., Br2), Catalyst (e.g., FeCl2) |

| Reaction Steps | 2 | 1 | 2 |

| Reported Yield | ~33% overall yield from octafluoronaphthalene googleapis.com | ~46% yield of 2-bromo compound in crude product googleapis.com | High yield reported google.com |

| Key By-products | Unspecified by-products from hydrazine reaction | Dibromoheptafluoronaphthalene, unreacted starting material googleapis.com | Reported to be a highly selective, single-product reaction google.com |

| Reaction Conditions | Refluxing ethanol, refluxing HBr googleapis.comgoogle.com | Elevated temperature in polar aprotic solvent googleapis.com | Mild conditions (15-30°C for bromination) google.com |

Purification and Scalability Considerations in Industrial Production

The economic viability and large-scale production of this compound are heavily dependent on the efficiency of the synthesis and the simplicity of the purification process. Methods that are suitable for laboratory synthesis may not be practical for industrial applications due to high costs, complex procedures, or safety concerns.

For instance, a synthetic route starting from heptafluoronaphthalene is known but considered almost impossible to apply in large-scale industrial production because the preparation of the heptafluoronaphthalene precursor is complex and expensive. google.com Similarly, older methods for producing this compound were often plagued by low conversion rates and by-products that were difficult to separate, making them unsuitable for industrialization. google.com

Purification techniques vary depending on the synthetic route and the nature of the impurities. In methods involving a hydrazine intermediate, the final product, this compound, can be extracted from the reaction mixture using a halogenated solvent like methylene (B1212753) chloride. google.com Further purification is achieved through solvent exchange into methanol, followed by crystallization from the solution by the addition of water. google.com For the direct bromination of octafluoronaphthalene, High-Performance Liquid Chromatography (HPLC) has been used to analyze the crude product, which primarily contains the desired product, unreacted starting material, and a dibromo-substituted by-product. googleapis.com While the crude product may be sufficient for some subsequent reactions, further optimization of the isolation procedure, such as fractional distillation or chromatography, would be necessary to obtain high-purity material. googleapis.com

A significant advancement in terms of scalability is a recently developed synthetic method using a Grignard reagent. google.com This process is highlighted as being particularly suitable for commercial production due to a combination of factors: a simple synthetic route, high yield, stable quality, and lower cost. google.com A key advantage of this method is the remarkably simple post-reaction work-up. After the reaction is complete, the addition of water to the mixture causes the this compound product to precipitate as a solid. This solid can then be isolated by simple filtration to obtain an analytically pure product. google.com This straightforward purification process avoids the need for complex and costly chromatographic separations or extractions, representing a major benefit for industrial-scale manufacturing. The avoidance of hazardous materials like hydrazine also enhances the safety and appeal of this route for commercial application. googleapis.com

The table below outlines the scalability and purification considerations for different synthetic routes.

| Consideration | Hydrazine Intermediate Method | Direct Bromination Method | Grignard Reagent Method |

|---|---|---|---|

| Purification Method | Solvent extraction (e.g., methylene chloride), solvent exchange, and crystallization google.com | Requires separation from starting material and by-products, potentially via chromatography or distillation googleapis.com | Precipitation by adding water, followed by simple filtration google.com |

| Scalability Issues | Use of hazardous hydrazine googleapis.com, multi-step process with moderate overall yield googleapis.com | Formation of by-products requiring complex separation, moderate yield googleapis.com | Described as having a simple route, high yield, and being suitable for commercial production google.com |

| Precursor Cost/Availability | Starts from octafluoronaphthalene, which is relatively accessible googleapis.com | Starts from octafluoronaphthalene googleapis.com | Starts from octafluoronaphthalene google.com |

| Process Simplicity | Multi-step, involves handling of hazardous materials googleapis.com | Single reaction step, but complex purification googleapis.com | Simple reaction and post-reaction work-up google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromoheptafluoronaphthalene

Nucleophilic Substitution Reactions Involving the Bromine Atom

The electron-poor nature of the heptafluoronaphthalene core activates the system towards nucleophilic attack. This reactivity can manifest in the displacement of the bromine atom or, competitively, one of the fluorine atoms.

Organometallic reagents, particularly organolithium and Grignard reagents, are powerful nucleophiles and strong bases capable of reacting with aryl halides. libretexts.orgmasterorganicchemistry.com In the case of 2-bromoheptafluoronaphthalene, the C-Br bond is the typical site for metal-halogen exchange, a common method for generating more reactive organometallic species. libretexts.orgmt.com

The reaction of this compound with a strong reducing metal like lithium or magnesium in an appropriate aprotic solvent (e.g., diethyl ether or tetrahydrofuran) can generate the corresponding organometallic intermediate, heptafluoro-2-naphthyl-lithium or heptafluoro-2-naphthylmagnesium bromide. libretexts.orggoogleapis.comnptel.ac.in The formation of these reagents inverts the polarity of the C2 carbon, transforming it from an electrophilic site into a potent nucleophilic carbanion. nptel.ac.in

These newly formed organometallic species are valuable synthetic intermediates. For instance, heptafluoro-2-naphthylmagnesium bromide, a Grignard reagent, can react with various electrophiles, such as carbon dioxide to form carboxylic acids, or with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after acidic workup. masterorganicchemistry.comlibretexts.orgyoutube.com

A summary of typical reactions involving organometallic intermediates derived from this compound is presented below.

| Organometallic Reagent | Electrophile | Final Product Type |

| Heptafluoro-2-naphthylmagnesium bromide | Carbon Dioxide (CO₂) | Carboxylic Acid |

| Heptafluoro-2-naphthylmagnesium bromide | Aldehyde (R-CHO) | Secondary Alcohol |

| Heptafluoro-2-naphthylmagnesium bromide | Ketone (R-CO-R') | Tertiary Alcohol |

| Heptafluoro-2-naphthylmagnesium bromide | Epoxide | Alcohol |

This table illustrates the synthetic utility of organometallic reagents derived from this compound in forming new carbon-carbon bonds.

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group. stackexchange.com For this compound, both the bromine and the fluorine atoms can potentially act as leaving groups.

Traditionally, in SN1 and SN2 reactions, bromide is a significantly better leaving group than fluoride (B91410) because the C-Br bond is weaker and the bromide ion is less basic and more stable in solution than the fluoride ion. libretexts.orgmasterorganicchemistry.com However, in SNAr reactions on highly activated aromatic systems, this trend is often reversed. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com

In this compound, a nucleophile can attack at the C2 position to displace the bromine or at one of the fluorine-bearing carbons. The extreme electron deficiency of the ring, caused by seven fluorine atoms, makes nucleophilic attack highly favorable. The regioselectivity of the attack and the identity of the leaving group (Br vs. F) will depend on the specific nucleophile, the reaction conditions, and the relative stability of the possible Meisenheimer complex intermediates. Attack at positions activated by resonance, such as the C4 and C5 positions, leading to fluoride displacement, is a highly probable competitive pathway.

Electrophilic Aromatic Substitution Studies on Perfluorinated Naphthalene (B1677914) Systems

The extensive fluorination of the naphthalene core results in a system that is highly deactivated towards electrophilic aromatic substitution (SEAr). The strong electron-withdrawing inductive effects of the fluorine atoms reduce the electron density of the π-system, making it less attractive to electrophiles like the nitronium ion (NO₂⁺).

Nitration is a classic SEAr reaction that typically requires harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, to generate the nitronium ion electrophile. numberanalytics.comfiveable.me For a highly deactivated substrate like this compound, these reactions are exceptionally challenging.

The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the ring. numberanalytics.comfiveable.me Halogens, including both fluorine and bromine, are deactivating yet ortho- and para-directing. This is because while they withdraw electron density inductively (deactivating effect), they can donate electron density through resonance via their lone pairs, which stabilizes the cationic intermediate (arenium ion or σ-complex) when the attack occurs at the ortho or para positions. libretexts.org

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. However, the functionalization of perfluoroarenes via C-F bond activation is a field of growing importance for synthesizing novel fluorinated materials and pharmaceuticals.

Transition-metal catalysis provides a powerful toolkit for activating and functionalizing C-F bonds under milder conditions than would otherwise be possible. nih.govbeilstein-journals.org Various catalytic systems have been developed that can selectively cleave C-F bonds in polyfluoroaromatic compounds, including naphthalenes.

Common catalytic strategies often employ late transition metals, as summarized in the table below.

| Metal Catalyst | General Approach | Reaction Type |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) using specialized ligands. | C-F borylation, C-F arylation |

| Nickel (Ni) | Coupling with Grignard reagents or other organometallics. | Defluorocoupling reactions |

| Rhodium (Rh) | Oxidative addition of the C-F bond to a low-valent metal center. | Hydrodefluorination, silylation |

| Cobalt (Co) | Promotes C-F bond cleavage in the presence of a base. | Coupling with nucleophiles |

| Photocatalysis | Uses light to generate radicals that facilitate C-F bond reduction. nih.gov | Hydrodefluorination, cross-coupling |

This table outlines several catalytic approaches for the activation and functionalization of C-F bonds in perfluoroaromatic systems.

These methods typically involve the oxidative addition of the C-F bond to an electron-rich, low-valent metal center. For a substrate like this compound, a key challenge is achieving selectivity between C-F and C-Br bond activation. Often, the weaker C-Br bond will react preferentially. However, by carefully choosing the catalyst, ligands, and reaction conditions, it is possible to target the C-F bonds for functionalization, opening pathways to novel, selectively substituted polyfluoronaphthalene derivatives. springernature.com

Radical-Based Mechanisms in Fluorinated Arene Transformations

The high reactivity of free radicals makes them powerful tools in chemical transformations. lumenlearning.com Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.com The initiation phase, which creates the initial radical species, often requires energy input in the form of heat or light to overcome the high energy barrier of homolytic cleavage. lumenlearning.com Once a reactive radical is formed, it can react with stable molecules to generate new radicals in the propagation phase. lumenlearning.com Termination occurs when two radical species react with each other. lumenlearning.com

In the context of fluorinated arenes like this compound, the presence of multiple fluorine atoms significantly influences their reactivity. smolecule.com Highly fluorinated radicals are capable of engaging in single-electron transfer (SET) processes. researchgate.netnih.govresearchgate.net Theoretical analyses have explored the reactivity of various fluorinated radicals, providing insights into their electrophilicity and nucleophilicity. nih.govresearchgate.net For instance, density functional theory (DFT) calculations have been used to analyze the activation barriers for the addition of fluorinated radicals to aromatic systems. researchgate.netnih.govresearchgate.net

Mechanistic studies on the deoxyfluorination of arenes have proposed a pathway involving an initial single-electron oxidation to generate a radical cation intermediate. utah.edu This intermediate is then trapped by a fluoride source, and a subsequent second oxidation and loss of a leaving group yields the fluoroarene product. utah.edu This type of mechanism, often referred to as an ECE (electrochemical-chemical-electrochemical) mechanism, involves a sequence of an electron transfer, a chemical reaction, and another electron transfer. utah.edu

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior of chemical compounds can be investigated through various techniques, with cyclic voltammetry (CV) being a particularly versatile method for studying electroactive species. jh.eduals-japan.com CV allows for the rapid observation of redox behavior over a wide potential range and can provide information on the stability of electrode reaction products. jh.eduals-japan.com

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry is a powerful technique for characterizing the electrochemical properties of molecules. jh.eduals-japan.com It involves applying a triangular potential waveform to a working electrode and measuring the resulting current. jh.edu The resulting voltammogram, a plot of current versus potential, provides key information about the redox processes, including the peak potentials for oxidation (Epa) and reduction (Epc), and the corresponding peak currents (ipa and ipc). jh.edu

The electrochemical characterization of a substance often begins with a CV experiment to determine its redox behavior. jh.eduals-japan.com The shape of the cyclic voltammogram can reveal the nature of the electrochemical reaction, such as whether it is a simple reversible process or a more complex multi-step reaction. jh.edu The scan rate, or the rate at which the potential is varied, can be adjusted to study the kinetics of the reaction. als-japan.com

For fluorinated compounds like this compound, the strong electron-withdrawing nature of the fluorine atoms is expected to significantly impact its electrochemical properties. smolecule.com The presence of these electronegative atoms creates a highly electron-deficient aromatic system, which would influence its oxidation and reduction potentials. smolecule.com

Electron Transfer Processes and Oxidation/Reduction Potentials

Electron transfer is a fundamental process in many chemical and biological reactions. adelaide.edu.au The tendency of a substance to gain or lose electrons is quantified by its reduction or oxidation potential, respectively. utexas.eduyoutube.com A high positive reduction potential indicates a strong tendency to be reduced (a good oxidizing agent), while a very negative reduction potential suggests a strong tendency to be oxidized (a good reducing agent). utexas.edu

The oxidation and reduction potentials of a compound can be determined using techniques like cyclic voltammetry. oroboros.at The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, can be used to approximate the formal reduction or oxidation potential. canterbury.ac.nzneliti.com These potentials can be influenced by factors such as the solvent, supporting electrolyte, and the nature of the electrode surface. canterbury.ac.nz

The study of two-electron transfer reactions, known as the EE mechanism, is also relevant in electrochemistry. um.es The difference between the formal potentials of the two electron transfers (ΔE⁰’) is a key parameter that determines the shape of the voltammetric response. um.es

Electropolymerization and Film Formation

Electropolymerization is a technique used to synthesize polymer films on the surface of a conductive material (the working electrode). researchgate.netjmchemsci.com The process is initiated by the electrochemical oxidation or reduction of a monomer, leading to the formation of a polymer film on the electrode. researchgate.net This method offers a high degree of control over the film thickness and morphology. researchgate.net

The formation of a polymer film from a dispersion typically involves three main stages: evaporation of the solvent, deformation of the polymer particles, and finally, coalescence and interdiffusion of polymer chains. researchgate.netresearchgate.net For a stable and homogeneous film to form, the polymer needs to be in a relatively soft state, which is often related to its glass transition temperature (Tg). researchgate.net

While there is no specific information in the provided search results about the electropolymerization of this compound, the general principles of electropolymerization and film formation can be applied. The electrochemical properties of this compound, particularly its oxidation potential, would be a critical factor in determining its ability to undergo electropolymerization. The structure of the resulting polymer film would depend on the reaction conditions, such as the solvent, electrolyte, and the applied potential or current. The highly fluorinated nature of the monomer could lead to a polymer with unique properties, potentially including high thermal stability and chemical resistance. The formation of thin films via vacuum deposition techniques has been demonstrated for other fluoropolymers, where the deposition mechanism can vary depending on the specific polymer. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2 Bromoheptafluoronaphthalene

Advanced Spectroscopic Modalities for Molecular Structure Elucidationgoogle.comnih.govsmolecule.comicpms.cz

The structural analysis of 2-bromoheptafluoronaphthalene relies on several advanced spectroscopic techniques. These methods provide complementary information that, when combined, allows for a detailed confirmation of the compound's identity and molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Carbon Environmentsgoogle.comicpms.cznih.govhuji.ac.il

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorinated organic compounds. icpms.czhuji.ac.il For this compound, both ¹⁹F and ¹³C NMR provide critical data about the molecular structure.

¹⁹F Nuclear Magnetic Resonance: The ¹⁹F nucleus is highly suitable for NMR analysis due to its 100% natural abundance and high sensitivity. huji.ac.ilalfa-chemistry.com In polyfluorinated aromatic compounds like this compound, the chemical shifts are spread over a wide range, which minimizes the probability of signal overlap. icpms.cz The electronic environment of each unique fluorine atom on the naphthalene (B1677914) ring results in a distinct signal. A patent for the synthesis of this compound confirms the use of ¹⁹F NMR for product characterization and includes a representative spectrum. google.com The presence of multiple fluorine atoms leads to complex splitting patterns due to ¹⁹F-¹⁹F spin-spin coupling, which can provide information about the relative positions of the fluorine atoms on the aromatic core. icpms.cznih.gov

¹³C Nuclear Magnetic Resonance: While ¹³C NMR spectra for this compound are not as commonly published, predicted spectra are available in chemical databases. guidechem.comguidechem.com This technique is instrumental in identifying the number of unique carbon environments within the molecule. The naphthalene core consists of ten carbon atoms, and their chemical shifts are influenced by the attached fluorine and bromine atoms. The carbon atom bonded to bromine (C-2) would exhibit a chemical shift distinct from the seven carbons bonded to fluorine and the two carbons at the ring fusion points. Strong C-F coupling would also be observable, leading to splitting of the carbon signals.

Interactive Data Table: Predicted NMR Data for this compound Note: The following table is based on general principles and predicted data, as detailed experimental values were not fully available in the searched literature.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

| ¹⁹F | -80 to -170 (relative to CFCl₃) | Seven distinct signals expected, each with complex multiplet structures due to F-F coupling. |

| ¹³C | 90 to 150 | Ten signals expected. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbon bonded to bromine will have a characteristic shift. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisnih.govnih.govsavemyexams.comlibretexts.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.comjhuapl.edu For this compound (C₁₀BrF₇), the calculated molecular weight is approximately 333.00 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and the [M+2]⁺ ion, separated by two mass units.

Fragmentation analysis provides further structural information. libretexts.org High-energy electron impact can cause the molecular ion to break apart into smaller, characteristic fragments. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom or one or more fluorine atoms.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

| [C₁₀BrF₇]⁺ | 332 / 334 | Molecular ion peak ([M]⁺ and [M+2]⁺) showing the characteristic 1:1 ratio for a single bromine atom. |

| [C₁₀F₇]⁺ | 253 | Fragment resulting from the loss of a bromine radical (•Br). |

| [C₁₀BrF₆]⁺ | 313 / 315 | Fragment resulting from the loss of a fluorine radical (•F). |

Infrared (IR) Spectroscopy for Functional Group Identificationtanta.edu.eguniroma1.itorgchemboulder.com

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbon-fluorine and carbon-bromine bonds, as well as vibrations from the aromatic ring.

The key expected absorption bands include:

C-F Stretching: Perfluoroaromatic compounds exhibit very strong absorption bands in the 1350-1000 cm⁻¹ region due to C-F stretching vibrations. uniroma1.it

Aromatic C=C Stretching: The naphthalene ring will show characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ range. orgchemboulder.com

C-Br Stretching: Aromatic carbon-bromine bonds typically show a strong absorption in the 680-500 cm⁻¹ region. tanta.edu.eguniroma1.it

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of peaks unique to the specific molecule, allowing for definitive identification when compared to a reference spectrum. savemyexams.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 1600-1400 | Aromatic C=C Stretch | Medium to Strong |

| 1350-1000 | C-F Stretch | Very Strong |

| 680-500 | C-Br Stretch | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitionsbgu.ac.ilmdpi.comnih.gov

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. nih.gov Naphthalene and its derivatives are well-known for their UV absorption and fluorescent properties, which arise from π → π* transitions within the conjugated aromatic system. mdpi.comresearchgate.net

The absorption and emission spectra of this compound are influenced by its substituents. The seven electron-withdrawing fluorine atoms and the bromine atom modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). smolecule.com Compared to unsubstituted naphthalene, the absorption and fluorescence maxima are expected to be shifted (a phenomenon known as a bathochromic or hypsochromic shift). Naphthalene derivatives typically exhibit strong fluorescence with high quantum yields and photostability, making them useful in various applications. nih.gov The specific wavelengths of maximum absorption (λₘₐₓ) and emission would provide a characteristic signature for the compound.

Elemental and Compositional Analysissmolecule.com

Beyond structural elucidation, analytical techniques are employed to confirm the elemental makeup of the compound.

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. While no specific XRF studies on this compound were found in the initial search, the principles of the technique are directly applicable. In XRF, the sample is irradiated with high-energy X-rays, causing the ejection of inner shell electrons. When electrons from higher energy shells drop down to fill the vacancies, they emit fluorescent X-rays with energies characteristic of each element present. For this compound, XRF analysis would be able to detect the presence of bromine, confirming this key component of the molecule's composition. Detection of fluorine can be more challenging for some XRF instruments due to its low atomic number, but it is feasible with appropriate equipment.

Atomic Absorption and Emission Spectroscopy (AAS/AES)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are instrumental techniques primarily used for determining the elemental composition of a sample, with a particular strength in detecting trace metals. While not used to analyze the intact this compound molecule, AAS/AES serve a critical quality control function in its production. The synthesis of this compound can involve metallic catalysts, such as iron(III) bromide or copper bromide. smolecule.com AAS and AES are highly sensitive methods for quantifying residual traces of these metallic elements in the final product.

In AAS, a sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is proportional to the concentration of the element. Conversely, AES measures the light emitted by excited atoms in a high-temperature source like a plasma. The intensity of the emitted light at specific wavelengths corresponds to the concentration of the elements present.

The primary application for these techniques in the context of this compound is to ensure the final product meets stringent purity standards by confirming the absence or minimal presence of metallic residues from the synthesis process.

Integration of Spectroscopic Data with Chemometric Approaches

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. When combined with spectroscopic techniques, it provides powerful tools for interpreting subtle variations in data that may not be apparent through simple analysis.

Multivariate Statistical Analysis (e.g., PCA, PLS, SIMCA, PARAFAC)

Multivariate statistical analysis techniques are essential for handling the large datasets generated by modern spectroscopic instruments. For a compound like this compound, spectroscopic data from techniques like ¹⁹F NMR or mass spectrometry can be analyzed to compare different synthesis batches, identify patterns, and build predictive models.

Principal Component Analysis (PCA): PCA is an unsupervised exploratory technique that reduces the dimensionality of a dataset while retaining most of the original variance. For instance, if ¹⁹F NMR spectra are recorded for multiple batches of this compound, PCA can be applied to the spectral data. The resulting scores plot would visually group similar batches and highlight any outliers, indicating potential inconsistencies in the production process or starting materials.

Partial Least Squares (PLS): PLS is a supervised method used to model the relationship between two sets of variables. It can be used to create a calibration model that predicts a specific property of interest (e.g., purity level as determined by GC-MS) from spectroscopic data (e.g., FTIR or Raman spectra). This allows for rapid, indirect measurement of key quality attributes.

While specific published applications of these exact chemometric models to this compound are not prominent, their use with similar complex halogenated compounds is a standard industrial practice for process monitoring and quality assurance.

Data Pre-processing and Variable Selection Techniques

Before multivariate analysis, raw spectroscopic data must be pre-processed to remove irrelevant variations and enhance the relevant chemical information. Common pre-processing steps include:

Baseline Correction: To remove shifts in the spectral baseline caused by instrumental drift or sample effects.

Normalization: To adjust for differences in sample concentration or path length, ensuring that spectra are comparable.

Scaling: To give equal weight to all variables, preventing variables with larger magnitudes from dominating the analysis. Mean-centering is the most common scaling method.

Smoothing: To reduce random noise in the spectra.

Variable selection techniques are then often applied to identify the most relevant spectral regions (e.g., specific wavenumbers or chemical shifts) that contribute most significantly to the model, thereby improving model performance and interpretability.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture and determining the purity of a substance. nih.gov For this compound, both liquid and gas chromatography are vital.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds. nih.gov It is particularly useful for separating positional isomers, such as 1-bromoheptafluoronaphthalene and this compound, which may be present as impurities. A reversed-phase C18 or a phenyl-based column is often effective for separating such aromatic isomers. chromforum.orgrsc.org

The use of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, adds a significant dimension to the analysis. A DAD acquires the full UV-Vis spectrum at each point in the chromatogram. This capability is crucial for assessing peak purity. If a chromatographic peak contains more than one compound (co-elution), the spectra across the peak will not be identical. chromatographyonline.com Software can calculate a "purity angle" or "similarity factor" to determine if a peak is spectrally homogeneous, thus confirming the purity of the main component. chromatographyonline.com

Table 1: Illustrative HPLC-DAD Data for Isomer Purity Analysis This interactive table provides a hypothetical example of HPLC data for the analysis of this compound, demonstrating its separation from a potential isomeric impurity.

| Compound | Retention Time (min) | λmax (nm) | Peak Purity |

|---|---|---|---|

| 1-Bromoheptafluoronaphthalene | 8.5 | 252 | N/A (Impurity) |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a definitive technique for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. The analysis of reaction mixtures by GC can confirm the complete conversion of starting materials. google.com

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. The area of the GC peak is proportional to the amount of the compound, enabling precise quantification of purity and the detection of trace impurities.

Table 2: Typical GC/MS Data for this compound This interactive table shows representative data obtained from a GC/MS analysis, including the retention time and key mass-to-charge ratios (m/z) for identification.

| Parameter | Value | Description |

|---|---|---|

| GC Retention Time | 12.4 min | The time taken for the compound to elute from the GC column under specific conditions. |

| Molecular Ion [M]⁺ | 332/334 | Corresponds to the intact molecule with bromine isotopes (⁷⁹Br/⁸¹Br). |

| Key Fragments (m/z) | 253, 203 | Corresponds to the loss of Br ([M-Br]⁺) and subsequent loss of CF₂ ([M-Br-CF₂]⁺), respectively. |

Advanced Data Interpretation for Complex Compound Analysis

The interpretation of analytical data for a molecule as complex as this compound requires a detailed understanding of spectroscopic principles and often involves computational support. The seven fluorine atoms create a complex system of spin-spin couplings in the ¹⁹F NMR spectrum. wikipedia.org

Long-range ¹⁹F-¹⁹F coupling constants (spanning two to five bonds) are commonly observed and provide valuable information about the connectivity and spatial relationships between different fluorine atoms. wikipedia.org Interpreting these intricate coupling patterns is crucial for assigning each signal to a specific fluorine atom on the naphthalene ring. The large chemical shift dispersion simplifies the initial analysis, but a full assignment requires careful analysis of the multiplet structures. huji.ac.il

In mass spectrometry, the characteristic M⁺/M+2 isotopic cluster immediately confirms the presence and number of bromine atoms. youtube.com The fragmentation pathway can be complex due to the stability of the fluoroaromatic ring. The analysis involves identifying fragments corresponding to the loss of Br, F, and other small neutral molecules.

To aid in the interpretation of complex spectra, computational chemistry methods are increasingly used. rsc.org Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants for a proposed structure. rsc.org By comparing the calculated theoretical spectra with the experimental data, researchers can gain confidence in their structural assignments. This is particularly helpful in distinguishing between isomers or understanding the subtle electronic effects of the substituents on the NMR parameters. rsc.org Similarly, theoretical calculations can help rationalize observed intermolecular interactions in the solid state. acs.org

Below are tables summarizing key identification and physical properties, as well as expected spectroscopic data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | smolecule.comnih.gov |

| Molecular Formula | C₁₀BrF₇ | smolecule.comnih.gov |

| Molecular Weight | 333.00 g/mol | smolecule.comnih.gov |

| CAS Number | 27041-17-4 | smolecule.comnih.gov |

| Melting Point | 69-71 °C | smolecule.comsigmaaldrich.com |

| Boiling Point | 283.6 °C | smolecule.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Key Spectroscopic Data for this compound

| Analytical Technique | Expected Observation | Reference(s) |

|---|---|---|

| ¹⁹F NMR | Multiple distinct signals with complex spin-spin coupling patterns across a wide chemical shift range. | huji.ac.ilwikipedia.orggoogle.com |

| ¹³C NMR | 10 signals corresponding to the naphthalene carbons; signals for fluorine-bound carbons will show C-F coupling. | guidechem.commolbase.cn |

| Mass Spectrometry (EI-MS) | Molecular ion region shows a characteristic 1:1 ratio for M⁺ and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes. | youtube.com |

| High-Resolution MS | Provides an exact mass measurement consistent with the elemental formula C₁₀BrF₇. | nih.govorientjchem.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications in Materials Science and Engineering

Development of Advanced Polymeric Materials

The heptafluoronaphthyl moiety, accessible from precursors like 2-bromoheptafluoronaphthalene, is integrated into advanced polymers to impart desirable characteristics such as high thermal stability, chemical resistance, and specific dielectric properties.

Fluorinated naphthalene-based poly(arylene ether ketone)s (PAEKs) are synthesized via nucleophilic aromatic substitution polycondensation. researchgate.net This method typically involves the reaction of a bisphenol monomer with an activated aromatic dihalide monomer in a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or sulfolane (B150427), in the presence of a weak base like potassium carbonate. nih.govnih.gov

In this synthesis, monomers containing the perfluorinated naphthalene (B1677914) core are used. The highly electron-withdrawing nature of the fluorine atoms on the naphthalene ring activates the halogen (fluorine or chlorine) leaving groups toward nucleophilic displacement by the phenoxide anions generated from the bisphenol. nih.gov The reaction proceeds at elevated temperatures to build high molecular weight polymer chains. nih.gov The resulting polymers feature a backbone structure of alternating aryl ether and ketone linkages, with the bulky, rigid fluorinated naphthalene units incorporated along the chain. researchgate.net The introduction of these fluorinated groups can also improve the solubility of the resulting polymers in organic solvents, which is beneficial for processing. bit.edu.cn

The incorporation of fluorine atoms into the polymer backbone, such as in naphthalene-based poly(arylene ether ketone)s, has a profound impact on the material's properties, particularly its dielectric constant and thermal stability. nih.govrsc.org

Thermal Stability: Fluoropolymers are renowned for their exceptional thermal stability. nih.gov The high bond energy of the C-F bond contributes to the high thermal decomposition temperatures of polymers containing these moieties. Poly(arylene ether ketone)s containing naphthalene units exhibit outstanding thermal stability, with temperatures for 5% weight loss (Td5%) often exceeding 460-530°C. researchgate.netbit.edu.cn This high thermal stability makes these materials suitable for applications in demanding environments, such as in the aerospace and electronics industries. nih.gov

| Polymer Type | Fluorine Content Feature | Dielectric Constant (Dk) @ 10 GHz | Thermal Decomposition (Td5%) | Reference |

|---|---|---|---|---|

| Naphthalene-Based Poly(ester-imide) | No Naphthalene Core | 3.19 | >470 °C | acs.org |

| Naphthalene-Based Poly(ester-imide) | With Naphthalene Core and -CF3 groups | 2.90 | >470 °C | acs.org |

| Fluorinated Poly(aryl ether) | Twisted biphenyl with -CF3 groups | 2.07–2.80 (@ 11 GHz) | 514–555 °C | rsc.org |

The enhanced solubility of many fluorinated naphthalene-based polymers facilitates their fabrication into thin films, which are essential for many applications in electronics and coatings. nih.govbit.edu.cn

Fabrication: Solution casting is a widely used method for producing high-quality polymer films. rsc.org The process involves dissolving the polymer, such as a fluorinated PAEK, in a suitable high-boiling solvent like NMP or DMAc to form a viscous solution. nih.govscielo.br This solution is then cast onto a flat substrate (e.g., a glass plate) using a doctor blade to ensure uniform thickness. The solvent is subsequently evaporated in a controlled manner, often by heating in an oven in stages, to leave a solid, free-standing film. rsc.orgscielo.br

Characterization: Once fabricated, the polymer films are subjected to a range of characterization techniques to evaluate their properties.

Mechanical Properties: Tensile testing is performed to determine the film's tensile strength, Young's modulus, and elongation at break, which indicate its strength, stiffness, and flexibility. bit.edu.cnrsc.org

Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability (decomposition temperature) and identify the glass transition temperature (Tg), respectively. scielo.br

Surface Properties: The hydrophobicity of the films, often enhanced by fluorination, is characterized by measuring the water contact angle. scielo.br

Optical Properties: The optical transparency of the films can be evaluated using UV-vis spectroscopy to measure their transmittance across different wavelengths. mtak.hu

Organic Electronic and Optoelectronic Materials

The strong electron-withdrawing nature of the heptafluoronaphthyl group makes this compound a key precursor for the synthesis of n-type organic semiconductors. pharmaffiliates.com These materials are fundamental components in a variety of organic electronic and optoelectronic devices.

Organic field-effect transistors (OFETs) are core components of organic electronics. While p-type (hole-transporting) organic semiconductors are relatively common, the development of stable and high-performance n-type (electron-transporting) materials remains a challenge. nih.govrsc.org

The incorporation of strong electron-withdrawing groups is a primary strategy for designing n-type semiconductors. mdpi.com The seven fluorine atoms on the naphthalene core significantly lower the energy of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A lower LUMO level is critical for efficient electron injection from common electrodes (like gold) and for stabilizing the negative charge carriers (electrons) against oxidation by ambient oxygen and moisture, thus enhancing the material's stability and performance as an n-type semiconductor. mdpi.comresearchgate.net

This compound serves as a useful reactant for creating larger conjugated systems, such as fluorine-containing diethynyl aryl derivatives, which are then used as the active layer in n-channel OFETs. pharmaffiliates.com Naphthalene diimide (NDI)-based polymers, a related class of materials, are among the most promising n-type semiconductors due to their high electron affinity and excellent charge transport properties. acs.orgresearchgate.net Introducing fluorine into these structures further enhances their n-type characteristics. acs.org

Ambipolar OFETs, capable of transporting both holes and electrons, are highly desirable for fabricating complex logic circuits like inverters with simplified designs. nih.govrsc.org The performance of an ambipolar transistor depends on a balanced transport of both charge carriers. Fluorination of the semiconductor's conjugated backbone is a powerful tool for modulating charge transport properties and tuning the ambipolar behavior. nih.gov

Introducing fluorine atoms into a polymer backbone, for example in naphthalene diimide-benzothiadiazole copolymers, lowers both the HOMO and LUMO energy levels. nih.gov The lowering of the LUMO level generally enhances electron mobility (μe). However, the simultaneous lowering of the HOMO level can create a larger injection barrier for holes from the electrode and suppress hole transport (μh). nih.gov

A study comparing a non-fluorinated naphthalene diimide-based polymer (P1) with its fluorinated analogue (P2) demonstrated this effect clearly. The non-fluorinated polymer P1 exhibited balanced ambipolar transport. In contrast, the fluorinated polymer P2 showed significantly higher electron mobility but much lower hole mobility, resulting in a less balanced, predominantly n-type transport behavior. nih.gov This demonstrates that fluorination can be strategically used to shift a material from balanced ambipolar to electron-dominant transport. nih.govrsc.org

| Polymer | Fluorination Status | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Transport Behavior | Reference |

|---|---|---|---|---|---|

| P1 | Non-fluorinated BT unit | 0.073 | 0.086 | Balanced Ambipolar | nih.govrsc.org |

| P2 | Fluorinated BT unit | 2.4 x 10⁻³ | 0.258 | Unbalanced (n-type dominant) | nih.govrsc.org |

Luminescent Materials (e.g., Fluorinated Naphthalene Diimides)

Naphthalene diimides (NDIs) are a prominent class of organic molecules known for their excellent thermal and photochemical stability, which makes them suitable for applications in organic electronics and as luminescent materials. mdpi.com The synthesis of NDI derivatives typically begins with 1,4,5,8-naphthalenetetracarboxylic dianhydride, which is then reacted with primary amines. nih.gov These molecules are of significant interest for their favorable photochemical, thermal, and photo-conductive properties.

While fluorinated organic compounds are integral to the development of advanced luminescent materials, extensive literature searches did not yield direct evidence of this compound being used as a precursor for the synthesis of fluorinated naphthalene diimides or other luminescent materials. The core structure of NDIs is derived from naphthalenetetracarboxylic acid, which is distinct from the heptafluoronaphthalene scaffold.

Co-catalyst Development in Polymerization Processes

This compound has been identified as a key intermediate in the synthesis of highly activated co-catalysts for olefin polymerization. Its derivatives play a crucial role in modern catalysis systems, particularly for Ziegler-Natta polymerization and polysilane manufacturing.

Ziegler-Natta catalysts are fundamental to the industrial production of polyolefins such as polyethylene and polypropylene. libretexts.orgwikipedia.org These catalyst systems typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst. wikipedia.orgsemanticscholar.org The performance of these systems can be significantly enhanced by activators, often boron-based compounds.

This compound is a documented intermediate for preparing tris(β-perfluoronaphthyl)boranes. googleapis.com These boranes function as highly effective co-catalysts that activate metallocene-based Ziegler-Natta catalysts for the polymerization of olefins. googleapis.com The strong electron-withdrawing nature of the heptafluoronaphthyl group enhances the Lewis acidity of the boron center, making it a highly efficient activator for the primary catalyst.

Table 1: Ziegler-Natta Catalysis Components

| Component | Role | Example derived from this compound |

|---|---|---|

| Primary Catalyst | Transition metal complex that polymerizes olefins | Metallocene (e.g., Zirconocene dichloride) |

| Co-catalyst/Activator | Lewis acid that activates the primary catalyst | Tris(β-perfluoronaphthyl)borane |

| Monomer | Alkene to be polymerized | Ethylene, Propylene |

Polysilanes are polymers with a silicon backbone that exhibit unique optical and electronic properties, making them useful as precursors for silicon carbide ceramics. wikipedia.orgillinois.edu Their synthesis often involves a modified Wurtz-type coupling of dichlorosilanes. wikipedia.org this compound is valuable as an intermediate in creating boron-based co-catalysts used in the manufacturing of polysilanes. googleapis.com This application highlights the compound's role in facilitating specialized polymerization reactions beyond traditional polyolefins.

Liquid Crystal Materials

Recent studies have highlighted the excellent properties of this compound for applications in liquid crystal (LC) materials. google.com The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning the physical properties of the resulting materials. nih.gov

Fluorine substitution can significantly alter key characteristics of liquid crystals, including:

Dielectric Anisotropy: Influences the threshold voltage for switching.

Viscosity: Affects the response time of the display.

Mesophase Stability: Determines the temperature range over which the liquid crystal phase exists.

Optical Anisotropy (Birefringence): Impacts the contrast and brightness of displays.

The rigid, planar structure of the naphthalene core combined with the high degree of fluorination makes this compound and its derivatives attractive candidates for designing new high-performance liquid crystal molecules for advanced display technologies like fringe-field switching (FFS) thin-film-transistor (TFT) displays. google.comsemanticscholar.org

Integration into Nanomaterials and Microelectromechanical Systems (MEMS)

While no specific applications of this compound in Microelectromechanical Systems (MEMS) have been documented in the reviewed literature, its utility as a precursor for n-type organic semiconductors in organic field-effect transistors (OFETs) is an important application in microelectronics and nanomaterials. scispace.com OFETs are key components for developing low-cost, large-area, and flexible electronic devices. nih.govwikipedia.org

Highly fluorinated aromatic compounds are sought after for n-type (electron-transporting) semiconductors because the electronegative fluorine atoms lower the molecule's energy levels (HOMO and LUMO), which facilitates electron injection and transport while improving stability against oxidation in air. This compound can be used to synthesize larger, fluorine-containing conjugated molecules that serve as the active channel material in OFETs.

Table 2: Key Parameters for Organic Field-Effect Transistors (OFETs)

| Parameter | Description | Relevance of Fluorination |

|---|---|---|

| Carrier Mobility (μ) | Speed of charge carriers in the semiconductor channel. | Can be enhanced by promoting ordered molecular packing. |

| On/Off Ratio | Ratio of current when the transistor is "on" versus "off". | High ratio is critical for digital logic applications. |

| Threshold Voltage (Vth) | Gate voltage required to turn the transistor "on". | Lower values are desirable for low-power operation. |

| Air Stability | Ability to operate reliably in an ambient environment. | Greatly improved for n-type materials due to lower LUMO energy. |

Applications in Functional Hydrogels and Tissue Engineering

Functional hydrogels are three-dimensional polymer networks with high water content, designed with specific chemical groups or stimuli-responsive properties for roles in drug delivery, regenerative medicine, and tissue engineering. mdpi.comnih.gov They are engineered to mimic the natural extracellular matrix, providing support for cell growth and tissue regeneration. nih.govresearchgate.net Despite a thorough review of scientific literature, no studies were found that describe the use or integration of this compound into functional hydrogels or for tissue engineering applications. The inherent hydrophobicity of perfluorinated compounds may present challenges for their direct incorporation into the predominantly aqueous environment of hydrogels.

Medicinal Chemistry and Agrochemical Research Applications

Building Block in Pharmaceutical Synthesisresearchgate.netuva.nlcatalysis.rumoravek.comnih.gov

In pharmaceutical synthesis, 2-bromoheptafluoronaphthalene serves as a crucial building block for creating novel drug candidates. uva.nllookchem.com The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to improve various properties such as metabolic stability, binding affinity, and bioavailability. nih.gov The heptafluoronaphthalene scaffold provides a robust, lipophilic, and metabolically stable core that can be further functionalized to interact with biological targets.

The strategic introduction of fluorine can significantly influence a molecule's conformation, acidity (pKa), and permeability through biological membranes. nih.gov Polyfluorinated aromatic compounds, like this compound, are key intermediates in the development of a wide array of pharmaceuticals. researchgate.net

Role in the Synthesis of Anticancer Drugsresearchgate.net

Recent research has highlighted the potential of this compound in the synthesis of anticancer drugs. google.com Natural products have historically been a major source of anticancer agents, and synthetic modifications of these compounds, or the use of unique building blocks like this compound, are key strategies in developing new cancer therapies. nih.gov The rationale behind using fluorinated compounds in cancer drug design often relates to their ability to mimic or block natural metabolic processes. For instance, fluorinated analogues of natural substrates can act as inhibitors for enzymes crucial for cancer cell proliferation. An example of this principle is 5-fluorouracil, which inhibits the synthesis of thymidine, a necessary component of DNA, thereby halting cell replication. libretexts.org

The unique structure of this compound makes it a valuable precursor for creating complex molecules that can interact with biological targets relevant to cancer. google.com Its polyfluorinated nature can enhance the molecule's ability to bind to target proteins and resist metabolic degradation, potentially leading to more potent and durable anticancer effects. nih.gov

Design and Creation of Novel Drug Moleculesuva.nl

The design of novel drug molecules is a cornerstone of pharmaceutical research, aiming to create compounds with improved efficacy and safety profiles. moravek.com this compound serves as a valuable scaffold in this process. lookchem.com The field of drug design increasingly utilizes computational methods, such as fragment-based drug design (FBDD), to identify and optimize new lead compounds. mdpi.comnih.gov In this approach, small molecular fragments are computationally combined to create novel molecules with high predicted binding affinity to a biological target. mdpi.com

The unique electronic and steric properties of the heptafluoronaphthalene moiety can be exploited to design molecules with specific interactions with target proteins. lookchem.com By attaching different pharmacophores to the this compound core, chemists can systematically explore new chemical space and develop innovative drug candidates. nih.gov This approach allows for the creation of molecules with optimized drug-like properties, including desired absorption, distribution, metabolism, and excretion (ADME) characteristics. fujitsu.com

Intermediates in Agrochemical Productionuva.nl

The agrochemical industry relies on the synthesis of effective and stable pesticides, herbicides, and fungicides to ensure crop protection and food security. evonik.com Fluorinated compounds play a significant role in modern agrochemicals, with a substantial percentage of currently used products containing fluorine. researchgate.netnih.gov The introduction of fluorine can dramatically enhance the biological activity of agrochemicals. researchgate.net

This compound, as a polyfluorinated aromatic compound, is a valuable intermediate in the synthesis of next-generation agrochemicals. researchgate.netverifiedmarketresearch.com Its precursor, octafluoronaphthalene (B166452), is recognized for its role in creating more potent and selective agricultural products. lookchem.com

Enhancement of Stability and Effectiveness in Agrochemical Productsuva.nl

A key advantage of incorporating fluorine into agrochemicals is the enhancement of their chemical and metabolic stability. uva.nlresearchgate.net The strong carbon-fluorine bond is resistant to cleavage, leading to products with a longer duration of action in the field. nih.gov This increased stability can translate to lower application rates and reduced environmental impact. uva.nlnih.gov

The electronegativity of fluorine can also influence the molecule's interaction with the target pest or plant, leading to increased efficacy. researchgate.net By using this compound as a starting material, chemists can design agrochemicals with fine-tuned properties to effectively control specific pests or weeds while minimizing harm to non-target organisms and the environment. lookchem.com

Derivatives, Analogues, and Structure Activity Relationships of 2 Bromoheptafluoronaphthalene

Synthesis and Characterization of Substituted 2-Bromoheptafluoronaphthalene Analogues

The synthesis of this compound itself serves as a foundational methodology for accessing its analogues. A common route starts with octafluoronaphthalene (B166452), a readily available perfluorinated aromatic compound. google.com One patented method involves a two-step process: first, octafluoronaphthalene reacts with a Grignard reagent (formally a format reagent like R-Mg-X) in an organic solvent at low temperatures (-80°C to -20°C). google.com This is followed by a bromination step using a bromine-containing substance (such as liquid bromine or copper bromide) in the presence of a catalyst like iron (III) acetylacetonate (B107027) to yield this compound. google.com

Another approach involves the reaction of octafluoronaphthalene with a nucleophilic bromide source in a polar aprotic solvent at elevated temperatures, which can produce the 2-bromo-compound in a single step. googleapis.com A more traditional multi-step synthesis proceeds by first treating octafluoronaphthalene with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinoheptafluoronaphthalene, which is then converted to the final bromo-derivative using copper bromide in hydrobromic acid. googleapis.com

The synthesis of substituted analogues leverages these foundational reactions. By modifying the nucleophile or the subsequent reaction steps, various functional groups can be introduced onto the heptafluoronaphthalene core. The bromine atom at the 2-position is a particularly useful synthetic handle for further functionalization, often through cross-coupling reactions.

Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis, to verify the molecular structure and composition. rsc.orgnih.govnih.gov

Interactive Table 1: Selected Synthesis Methods for this compound

| Starting Material | Key Reagents | Catalyst | Key Conditions | Product | Ref. |

| Octafluoronaphthalene | Grignard Reagent, Bromine | Iron (III) acetylacetonate | Step 1: -80°C to -20°C; Step 2: 15-30°C | This compound | google.com |

| Octafluoronaphthalene | Hydrazine hydrate, Copper bromide | None specified | Refluxing ethanol, then refluxing HBr | This compound | googleapis.com |

| Octafluoronaphthalene | Nucleophilic bromide source | Phase transfer catalyst (e.g., 18-Crown-6) | Elevated temperature in polar aprotic solvent | This compound | googleapis.com |

Investigation of Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of the this compound system is dominated by the strong electron-withdrawing effects of the seven fluorine atoms. smolecule.com This extensive fluorination creates a highly electron-deficient (π-poor) aromatic system, which has profound implications for its reactivity. smolecule.com Unlike non-fluorinated naphthalene (B1677914), the ring is deactivated towards electrophilic aromatic substitution and is instead activated for nucleophilic aromatic substitution, where a nucleophile replaces a fluorine atom. smolecule.comvulcanchem.com

Substituents introduced onto the naphthalene core can further modulate these electronic properties and reactivity. The effect of a substituent is generally understood through a combination of inductive and resonance effects. stpeters.co.inlumenlearning.com

Inductive Effect : This effect is transmitted through sigma bonds. Electron-withdrawing groups (like -NO₂, -CN, -CF₃) pull electron density away from the ring, further deactivating it towards electrophiles and enhancing its susceptibility to nucleophiles. scribd.comlibretexts.org Electron-donating groups (like alkyl groups) push electron density into the ring, which can partially offset the deactivating effect of the fluorine atoms. scribd.com